molecular formula C18H11BrO B14019942 1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one

1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one

Cat. No.: B14019942
M. Wt: 323.2 g/mol
InChI Key: OGDXWCGUZIBFGI-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound characterized by its unique structure, which includes a bromophenyl group and a butadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene, followed by deprotection and further functionalization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with molecular targets and pathways within a system. The bromophenyl group and the butadienone moiety can participate in various chemical interactions, influencing the compound’s reactivity and potential biological activity .

Properties

Molecular Formula

C18H11BrO

Molecular Weight

323.2 g/mol

InChI

InChI=1S/C18H11BrO/c1-2-5-18(20)17-7-4-3-6-15(17)11-8-14-9-12-16(19)13-10-14/h3-7,9-10,12-13H,1H2

InChI Key

OGDXWCGUZIBFGI-UHFFFAOYSA-N

Canonical SMILES

C=C=CC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)Br

Origin of Product

United States

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